![molecular formula C20H16N2O5 B2536052 4-((1-(Furan-2-carboxamido)-2-oxo-2-phenylethyl)amino)benzoic acid CAS No. 297147-85-4](/img/structure/B2536052.png)
4-((1-(Furan-2-carboxamido)-2-oxo-2-phenylethyl)amino)benzoic acid
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Overview
Description
4-((1-(Furan-2-carboxamido)-2-oxo-2-phenylethyl)amino)benzoic acid is a compound with the molecular formula C12H9NO4 . It is a solid substance and has a molecular weight of 231.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to a carboxamido group, which is further attached to a phenylethyl group, and an amino group attached to a benzoic acid group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 231.21 and a density of 1.412g/cm3 . The boiling point is 326.5ºC at 760 mmHg .Scientific Research Applications
Synthesis and Characterization of Organotin Carboxylates
Organotin(IV) carboxylates derived from a Schiff base carboxylic acid, including 2-{[5-(2-nitrophenyl)furan-2-yl]methyleneamino}benzoic acid (HOBZ), have been synthesized and characterized. These compounds, namely [Me3Sn(OBZ)], [Bu3Sn(OBZ)], [Me2Sn(OBZ)2], and [Bu2Sn(OBZ)2], were explored for their antimicrobial activities against a range of fungi and bacteria. The butyl-containing complexes displayed superior biocide activity due to their greater lipophilicity, which enhances their ability to cross microbial cell membranes (Dias et al., 2015).
Biomass-Derived Furan for Benzoic Acid Synthesis
A study reported the synthesis of benzoic acid from furan and methyl acrylate using Diels–Alder and dehydration reactions. This process, catalyzed by Lewis acidic zeolite catalysts, achieved high turnover frequencies without side reactions, showcasing an efficient route to benzoic acid starting from biomass-derived furan (Mahmoud et al., 2015).
Enaminones and Benzothiazinones Synthesis
A novel synthetic approach for enaminones fused to 1,4-benzothiazin-2-one moiety was developed through the reaction of furan-2,3-diones or acylpyruvic acids with o-aminothiophenols. This method yielded compounds with potential applications in biological activity studies, chemosensors, and fluorescence. Preliminary antimicrobial and acute toxicity assays were conducted for the newly synthesized compounds (Stepanova et al., 2020).
PdII-Mediated Cascade Annulation
A novel Pd(II)-mediated cascade carboxylative annulation was developed to construct benzo[b]furan-3-carboxylic acids from precursor compounds. This method formed three new bonds in one step, showcasing an efficient synthetic strategy for constructing benzo[b]furan derivatives with potential applicability in various fields of chemical research (Liao et al., 2005).
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
4-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-17(13-5-2-1-3-6-13)18(22-19(24)16-7-4-12-27-16)21-15-10-8-14(9-11-15)20(25)26/h1-12,18,21H,(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFILFRUZZFSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(Furan-2-carboxamido)-2-oxo-2-phenylethyl)amino)benzoic acid |
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